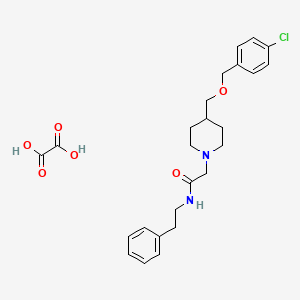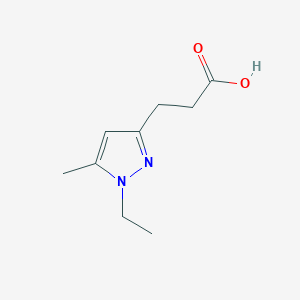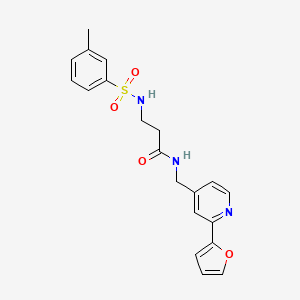
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide, also known as AQ-11, is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been shown to inhibit the activity of the ryanodine receptor, a calcium release channel found in the endoplasmic reticulum of cells. This inhibition leads to a decrease in calcium release from the endoplasmic reticulum, which can have a neuroprotective effect in certain contexts.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the antioxidant enzyme superoxide dismutase, which can protect cells from oxidative stress. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a positive effect on cognitive function.
实验室实验的优点和局限性
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has several advantages for lab experiments. It is a relatively small and stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain contexts. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide for these applications. Another area of interest is the development of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide analogs with improved solubility and potency. Finally, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide's mechanism of action needs to be further elucidated to fully understand its potential applications in scientific research.
合成方法
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide is synthesized through a multi-step process that involves the reaction of 2-cyanobenzoic acid with 2-aminoacetophenone to form 2-(2-cyanophenyl)-1-(2-oxoethyl)imidazolidine-4,5-dione. This intermediate is then reacted with 7-acetyl-1,2,3,4-tetrahydroquinoline to form N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide. The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been optimized to produce high yields and purity.
科学研究应用
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has also been studied for its potential use as a tool for studying the role of calcium signaling in neuronal function.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13(25)24-10-4-6-14-8-9-16(11-18(14)24)22-19(26)20(27)23-17-7-3-2-5-15(17)12-21/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLFZYBPSYHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)
![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)


![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)




![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)

![N-(3,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2624607.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)